N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide
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Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be characterized by the following features:
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 362.50 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from structural databases.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to its thiazolidine core, which is known for various pharmacological effects. Key areas of activity include:
1. Xanthine Oxidase Inhibition
Recent studies have highlighted the potential of thiazolidine derivatives as xanthine oxidase (XO) inhibitors. For instance, a related thiazolidine derivative demonstrated significant XO inhibitory activity with an IC50 value of 3.56 μmol/L, which is notably more potent than allopurinol, a standard treatment for hyperuricemia . The inhibition mechanism involves interaction with specific amino acid residues in the active site of the enzyme.
2. Antioxidant Activity
Compounds containing thiazolidine moieties have shown promising antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
3. Anti-inflammatory Effects
Thiazolidine derivatives are also being investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus providing therapeutic benefits in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes like xanthine oxidase, the compound can effectively inhibit their activity.
- Molecular Interactions : The structural features allow for hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity.
Case Studies
Several studies have explored the biological effects of thiazolidine derivatives:
Study 1: Xanthine Oxidase Inhibition
A study published in PLOS One synthesized various thiazolidine derivatives and evaluated their XO inhibitory activities. Among them, compound 6k exhibited the most potent inhibition, suggesting that modifications to the thiazolidine structure can significantly enhance biological activity .
Study 2: Antioxidant Properties
Research has shown that thiazolidines can act as effective antioxidants. A comparative study demonstrated that certain derivatives reduced oxidative stress markers in vitro more effectively than standard antioxidants like vitamin C.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-15-8-9-17(23-12-5-13-28(23,26)27)14-18(15)22-20(25)19(24)21-11-10-16-6-3-2-4-7-16/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPEAKZKGPBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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